(E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Description
(E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Antibacterial Potential : Compounds featuring the 1,3,4-oxadiazole moiety, including azetidinone derivatives, have been shown to possess modest antibacterial activity. For instance, certain derivatives exhibited significant inhibition against various bacterial strains, including those resistant to traditional antibiotics, highlighting their potential as novel antibacterial agents (Virk et al., 2023). Similarly, azetidinones synthesized through cyclocondensation with chloroacetyl chloride showed promising antibacterial and antifungal activities (Prajapati & Thakur, 2014).
Antifungal Efficacy : Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated potent antifungal activities against plant pathogenic fungi, outperforming certain commercial fungicides in some cases. This suggests their potential application in agricultural fungicides to protect crops against fungal infections (Xu et al., 2011).
Enzyme Inhibition
Several studies have explored the enzyme inhibition capabilities of compounds with 1,3,4-oxadiazole structures. For example, specific derivatives were identified as effective inhibitors of enzymes like α-glucosidase, acetylcholinesterase, and urease, which are critical for various biological processes and diseases management (Virk et al., 2023).
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-5-7-15(8-6-14)9-10-28(25,26)24-12-17(13-24)20-22-19(23-27-20)16-3-2-4-18(21)11-16/h2-11,17H,12-13H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNRZYVABLHSU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole |
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